molecular formula C15H22O2S B14656134 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid CAS No. 52119-70-7

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid

Cat. No.: B14656134
CAS No.: 52119-70-7
M. Wt: 266.4 g/mol
InChI Key: BNSANEFDYWQTKO-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is an organic compound with the molecular formula C15H22O2S It is characterized by the presence of two tert-butyl groups, a hydroxyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry starting with the Bi3+ complex . The reaction conditions often include mild temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound

Scientific Research Applications

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is unique due to the presence of both tert-butyl groups and a thiol-containing carboxylic acid group

Properties

CAS No.

52119-70-7

Molecular Formula

C15H22O2S

Molecular Weight

266.4 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid

InChI

InChI=1S/C15H22O2S/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)

InChI Key

BNSANEFDYWQTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)S

Origin of Product

United States

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